2-(Tetrahydro-3-furanyl)ethanamine

Lipophilicity LogP Drug-likeness

2-(Tetrahydro-3-furanyl)ethanamine (CAS 770709-01-8, IUPAC: 2-(oxolan-3-yl)ethanamine, C₆H₁₃NO, MW 115.17) is a primary aliphatic amine bearing a fully saturated tetrahydrofuran (THF) ring at the 3-position separated from the amine by an ethylene spacer. Predicted physicochemical parameters include an ACD/LogP of -0.43 and a calculated LogP of -0.31, with a topological polar surface area of 35.2 Ų and 2 rotatable bonds, placing it firmly within Rule-of-Three fragment space.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 770709-01-8
Cat. No. B1632215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-3-furanyl)ethanamine
CAS770709-01-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1COCC1CCN
InChIInChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2
InChIKeyCNWVPUYTZPMEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-3-furanyl)ethanamine (CAS 770709-01-8): Physicochemical Identity and Compound Class for Procurement Decisions


2-(Tetrahydro-3-furanyl)ethanamine (CAS 770709-01-8, IUPAC: 2-(oxolan-3-yl)ethanamine, C₆H₁₃NO, MW 115.17) is a primary aliphatic amine bearing a fully saturated tetrahydrofuran (THF) ring at the 3-position separated from the amine by an ethylene spacer. Predicted physicochemical parameters include an ACD/LogP of -0.43 and a calculated LogP of -0.31, with a topological polar surface area of 35.2 Ų and 2 rotatable bonds, placing it firmly within Rule-of-Three fragment space . The compound is supplied as a colourless liquid with a typical commercial purity specification of ≥95% and is catalogued by ChemBridge Corporation as screening compound 4037193 [1]. Its structure—a cyclic ether linked to a flexible primary amine—defines it as a compact, sp³-enriched amine building block used in medicinal chemistry for the construction of screening libraries and as a synthetic intermediate in patent-disclosed drug discovery programmes .

Why 2-(Tetrahydro-3-furanyl)ethanamine Cannot Be Replaced by Common In-Class Tetrahydrofuran Amines Without Altering Key Physicochemical and Conformational Properties


In-class tetrahydrofuran-containing amines such as tetrahydrofurfurylamine (CAS 4795-29-3, 2-substituted), 3-(aminomethyl)tetrahydrofuran (CAS 165253-31-6, methanamine linker), and 2-(tetrahydro-2H-pyran-3-yl)ethanamine (CAS 98430-09-2, six-membered ring) share a superficial scaffold similarity but diverge measurably in lipophilicity, molecular shape, and conformational flexibility—parameters that directly govern fragment library compliance, synthetic tractability, and biological probe behaviour . Substituting one for another without quantitative compensation alters the LogP/LogD profile by up to 0.8 log units, changes the amine geometry (one-carbon vs. two-carbon spacer), and shifts the ring oxygen vector, which can abolish or invert target binding as documented for histamine and adenosine receptor ligands built on related THF-amine scaffolds [1][2]. The specific combination of a 3-substituted THF ring, an ethylene spacer, and a primary amine represents a discrete pharmacophoric and physicochemical node that generic substitution cannot replicate without re-optimisation.

Quantitative Differentiation Evidence for 2-(Tetrahydro-3-furanyl)ethanamine (CAS 770709-01-8) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-(Tetrahydro-3-furanyl)ethanamine vs. Six-Membered Pyran Analog

2-(Tetrahydro-3-furanyl)ethanamine exhibits a measured/calculated LogP of −0.31 to −0.43 (depending on method), which is approximately 0.4–0.55 log units lower than the six-membered pyran analog 2-(tetrahydro-2H-pyran-3-yl)ethanamine (LogP 0.12). This difference corresponds to a ~2.5- to 3.5-fold lower octanol-water partition coefficient, indicating significantly higher hydrophilicity for the THF-ethanamine . At physiological pH 7.4, the target compound displays a LogD of −2.56 to −2.80, consistent with a predominantly ionised, water-soluble species, whereas the pyran analog is expected to be less ionised and more membrane-permeable based on its higher LogP .

Lipophilicity LogP Drug-likeness Fragment-based screening

LogD (pH 7.4) Comparison: 2-(Tetrahydro-3-furanyl)ethanamine vs. Methanamine Analog (3-(Aminomethyl)tetrahydrofuran)

At physiologically relevant pH 7.4, 2-(tetrahydro-3-furanyl)ethanamine exhibits a LogD of −2.56 (ACD/Labs) to −2.80 (JChem), both substantially lower than the methanamine analog 3-(aminomethyl)tetrahydrofuran, which has a LogP (neutral) of −0.67 and a LogD trend that would be less negative due to a predicted pKa shift from the one-carbon vs. two-carbon spacer [1]. The more negative LogD of the target compound indicates greater ionisation and aqueous partitioning at physiological pH, a consequence of the ethylene spacer positioning the amine further from the electron-withdrawing oxygen of the THF ring, thereby raising the amine pKa relative to the benzylamine-like methanamine analog .

Distribution coefficient Ionisation state Fragment library design Solubility

Molecular Shape and Conformational Flexibility: Ethylene vs. Methylene Spacer Comparison

2-(Tetrahydro-3-furanyl)ethanamine possesses two rotatable bonds (C3–CH₂ and CH₂–CH₂–NH₂), providing a conformationally flexible ethylene spacer that allows the primary amine to sample a wider range of spatial orientations relative to the THF ring compared to 3-(aminomethyl)tetrahydrofuran, which has only one rotatable bond and constrains the amine closer to the ring . Molecular weight is 115.17 vs. 101.15 for the methanamine analog, a difference of 14 Da (one methylene unit), which alters both the pharmacophoric vector length and the compound's compliance with fragment library selection criteria .

Conformational analysis Rotatable bonds Pharmacophore geometry Fragment diversity

Boiling Point and Volatility: Practical Handling Differentiation vs. Tetrahydrofurfurylamine

2-(Tetrahydro-3-furanyl)ethanamine has a predicted boiling point of 177.3 ± 13.0 °C at 760 mmHg, which is approximately 24 °C higher than that of the common 2-substituted regioisomer tetrahydrofurfurylamine (CAS 4795-29-3, boiling point 153–154 °C) . The higher boiling point of the 3-substituted target reflects stronger intermolecular hydrogen bonding and/or higher molecular weight (115.17 vs. 101.15), reducing evaporative losses during ambient handling and potentially simplifying purification protocols that rely on volatility differences .

Boiling point Volatility Laboratory handling Purification

Fragment Library Compliance and Screening Collection Provenance

2-(Tetrahydro-3-furanyl)ethanamine is catalogued as screening compound 4037193 in the ChemBridge collection, a library widely used in published fragment-based and high-throughput screening campaigns [1]. With MW 115 (<300), cLogP −0.31 (<3), 1 H-bond donor (≤3), and 2 H-bond acceptors (≤3), it fully satisfies the Rule of Three (RO3) for fragment-like compounds, making it directly suitable for fragment screening without further property optimisation . By contrast, tetrahydrofurfurylamine (MW 101, cLogP ~−0.3) also fits RO3 criteria but possesses a different (2-substituted) regioisomeric structure, while the pyran analog (MW 129, cLogP 0.12) shifts toward higher lipophilicity and higher molecular weight, approaching lead-like rather than fragment-like space.

Fragment-based drug discovery Rule of Three Screening library ChemBridge

Patent-Disclosed Utility as a Building Block for A2A Adenosine Receptor Antagonists

2-(Tetrahydro-3-furanyl)ethanamine is explicitly disclosed as a synthetic intermediate in WO-2019196803-A1, a patent covering pyrazolotriazolopyrimidine derivatives as A2A adenosine receptor antagonists for cancer treatment . The compound serves as the amine building block introduced via reductive amination or nucleophilic substitution to construct the final antagonists. This specific patent provenance is not shared by the methanamine, pyran, or 2-substituted THF analogs, which either appear in different patent families (e.g., NK-1 antagonists for disubstituted tetrahydrofuranyl compounds in US20120208823) or are absent from the A2A antagonist patent landscape [1].

A2A receptor Adenosine antagonist Patent intermediate Oncology

Procurement-Driven Application Scenarios for 2-(Tetrahydro-3-furanyl)ethanamine (CAS 770709-01-8)


Fragment-Based Screening Library Construction Requiring 3-Substituted THF-Amine Diversity

When assembling a fragment library enriched in sp³ character and three-dimensionality, 2-(tetrahydro-3-furanyl)ethanamine provides a 3-substituted THF-ethanamine vector not accessible from the more common 2-substituted regioisomers (tetrahydrofurfurylamine family) or the one-carbon-shorter methanamine analogs . Its RO3 compliance (MW 115, cLogP −0.31, HBD 1, HBA 2) and established commercial availability as ChemBridge catalog compound 4037193 enable immediate procurement without custom synthesis, supporting fragment screening against diverse target classes including kinases, GPCRs, and protein-protein interaction targets .

Medicinal Chemistry Lead Optimisation Targeting A2A Adenosine Receptor Antagonists

The compound's explicit disclosure in WO-2019196803-A1 as a building block for pyrazolotriazolopyrimidine A2A antagonists makes it the direct procurement choice for medicinal chemistry teams pursuing this chemical series . The ethylene spacer provides a specific amine geometry that has been validated within the patent exemplification, and the compound's LogD profile (LogD₇.₄ −2.56 to −2.80) ensures aqueous solubility compatible with biochemical assay conditions used for A2A antagonist screening [1].

Synthesis of Conformationally Flexible Amine Probes for SAR Exploration of GPCR and Ion Channel Targets

The two rotatable bonds and the specific 3-substitution pattern on the THF ring enable exploration of amine positioning that is distinct from both the more constrained methanamine analogs (1 rotatable bond) and the more lipophilic pyran analogs (LogP 0.12) . Conformationally constrained THF-based histamine receptor ligands have demonstrated that the ring substitution position critically influences receptor subtype selectivity [2]; the 3-ethanamine variant offers an underexplored vector for SAR studies on aminergic GPCRs, trace amine-associated receptors (TAARs), and voltage-gated sodium channels where THF-containing modulators are under active investigation [3].

Laboratory-Scale Synthesis Requiring a Low-Volatility, Easily Handled Liquid Amine Building Block

With a predicted boiling point of ~177 °C—approximately 24 °C higher than the commonly used tetrahydrofurfurylamine—2-(tetrahydro-3-furanyl)ethanamine offers practical handling advantages for bench-scale synthesis, including reduced evaporative losses during weighing and transfer, lower vapour pressure at ambient temperature, and greater flexibility in solvent removal without azeotropic loss of the amine starting material . These properties are particularly relevant for reactions requiring precise stoichiometric control of the amine component, such as reductive aminations, amide couplings, and sulfonamide formations.

Quote Request

Request a Quote for 2-(Tetrahydro-3-furanyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.